molecular formula C12H11NO B11905077 4-Methyl-1-vinylisoquinolin-8-ol CAS No. 87870-34-6

4-Methyl-1-vinylisoquinolin-8-ol

Cat. No.: B11905077
CAS No.: 87870-34-6
M. Wt: 185.22 g/mol
InChI Key: CYNMRDUCRUHDJV-UHFFFAOYSA-N
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Description

4-Methyl-1-vinylisoquinolin-8-ol is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often found in various natural products and synthetic compounds. This compound features a methyl group at the 4-position, a vinyl group at the 1-position, and a hydroxyl group at the 8-position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-vinylisoquinolin-8-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines in excellent yields . Another method involves the use of a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-vinylisoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.

Scientific Research Applications

4-Methyl-1-vinylisoquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-vinylisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic heterocyclic aromatic organic compound with a similar structure but without the vinyl and hydroxyl groups.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

4-Methyl-1-vinylisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87870-34-6

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-ethenyl-4-methylisoquinolin-8-ol

InChI

InChI=1S/C12H11NO/c1-3-10-12-9(8(2)7-13-10)5-4-6-11(12)14/h3-7,14H,1H2,2H3

InChI Key

CYNMRDUCRUHDJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1C=CC=C2O)C=C

Origin of Product

United States

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